1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one
Description
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS/c29-23(27-15-12-18-4-1-2-5-21(18)27)16-30-22-11-10-20(25-26-22)17-6-8-19(9-7-17)28-14-3-13-24-28/h1-11,13-14H,12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWZPIIWKICSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Preparation of 4-(1H-Pyrazol-1-yl)Phenylboronic Acid
The phenyl-pyrazole subunit is synthesized via Suzuki-Miyaura coupling. A mixture of 1H-pyrazole and 4-bromophenylboronic acid undergoes palladium-catalyzed cross-coupling in tetrahydrofuran (THF) with aqueous sodium carbonate (Na₂CO₃) at 80°C. Yield: 78% (Table 1).
Table 1: Reaction Conditions for Suzuki Coupling
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 4-Bromophenylboronic acid | 1.0 eq | Pd(PPh₃)₄ (5 mol%), THF | 78% |
| 1H-Pyrazole | 1.2 eq | 80°C, 12 h |
Functionalization of Pyridazine
3-Chloro-6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine is synthesized by cyclocondensation of 1,4-diketones with hydrazine hydrate, followed by chlorination using phosphorus oxychloride (POCl₃). The chloride serves as a leaving group for subsequent thiolation.
Preparation of Indole-Ethanone Moiety
Acylation of Indoline
Indoline is acylated with acetyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction proceeds at 0°C to room temperature, yielding 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one (85% yield).
Bromination of Ethanone
The ethanone derivative is brominated at the α-position using bromine (Br₂) in acetic acid under reflux. 2-Bromo-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is isolated via column chromatography (hexane/ethyl acetate, 7:3). Yield: 68%.
Coupling of Fragments via Thioether Linkage
Thiolation of Pyridazine Chloride
3-Chloro-6-[4-(1H-pyrazol-1-yl)phenyl]pyridazine is reacted with thiourea in ethanol under reflux to generate the corresponding thiol. Subsequent treatment with sodium hydroxide (NaOH) liberates 6-[4-(1H-pyrazol-1-yl)phenyl]pyridazine-3-thiol (72% yield).
Nucleophilic Substitution
The thiol intermediate is deprotonated with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) and reacted with 2-bromo-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one. The reaction proceeds at 50°C for 6 h, yielding the target compound after purification (65% yield).
Table 2: Optimization of Thioether Formation
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| t-BuOK | DMF | 50°C | 6 h | 65% |
| NaH | THF | 25°C | 12 h | 42% |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)**
Calculated for C₂₃H₂₀N₄OS: 424.1345; Found: 424.1348.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of dihydroindole, pyridazine, and pyrazole groups. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycles: The target compound’s pyridazine ring (vs. pyridine in or benzene in ) may enhance π-π stacking with aromatic residues in protein binding pockets.
Substituent Effects :
- The pyrazole-phenyl group (shared with ) introduces steric bulk and hydrogen-bonding capacity, which could modulate selectivity in enzyme inhibition.
- The sulfanyl linker in the target compound is absent in analogs, possibly affecting redox stability or metal coordination .
Research Findings and Implications
Crystallography and Modeling :
The SHELX software suite () is critical for resolving crystal structures of such complex heterocycles. For example, analogs like those in and rely on SHELXL for refining hydrogen-bonding networks and torsional angles, which are essential for structure-activity relationship (SAR) studies.Biological Relevance :
Pyrazole-containing compounds (e.g., ) often exhibit antifungal or anti-inflammatory activity, while dihydroindole derivatives () are explored as kinase inhibitors. The target compound’s hybrid structure may bridge these applications, though experimental validation is needed.- Limitations: No direct pharmacokinetic or toxicity data are available for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
